molecular formula C19H18BrNO2 B3043067 3-(4-bromophenyl)-7-diethylamino-chromen-2-one CAS No. 720674-46-4

3-(4-bromophenyl)-7-diethylamino-chromen-2-one

Cat. No.: B3043067
CAS No.: 720674-46-4
M. Wt: 372.3 g/mol
InChI Key: MUVLYRTYPQEVER-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-diethylamino-chromen-2-one is a coumarin derivative featuring a 4-bromophenyl substituent at position 3 and a diethylamino group at position 6. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their fluorescence properties, biological activities (e.g., antimicrobial, anticancer), and applications in materials science.

Properties

IUPAC Name

3-(4-bromophenyl)-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-10-7-14-11-17(19(22)23-18(14)12-16)13-5-8-15(20)9-6-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVLYRTYPQEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one typically involves the condensation of 4-bromobenzaldehyde with diethylaminoacetophenone in the presence of a base, followed by cyclization to form the chromenone ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-diethylamino-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

3-(4-bromophenyl)-7-diethylamino-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Modifications

Compound Name Position 3 Substituent Position 7 Substituent Key Features Reference
3-(4-Bromophenyl)-7-diethylamino-chromen-2-one 4-Bromophenyl Diethylamino Electron-withdrawing Br and electron-donating diethylamino enhance fluorescence and solubility.
3-(4-Bromophenyl)-2H-chromen-2-one (IM2) 4-Bromophenyl H (unsubstituted) Lacks electron-donating groups; reduced solubility and fluorescence intensity.
3-(4-Bromophenyl)-7-hydroxy-2H-chromen-2-one (IM3) 4-Bromophenyl Hydroxy Hydroxy group enables hydrogen bonding but may reduce lipophilicity.
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-Chlorophenyl Methoxy Chlorine (less electronegative than Br) and methoxy alter electronic effects.
3-(4-Chlorobenzenesulfonyl)-7-hydroxy-chromen-2-one 4-Chlorobenzenesulfonyl Hydroxy Sulfonyl group introduces strong electron withdrawal; impacts reactivity.
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-chromen-5(6H)-one 4-Bromophenyl (position 4) Methylamino Nitro and methylamino groups create polar interactions; complex crystal packing.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The diethylamino group in the target compound likely enhances fluorescence quantum yield compared to unsubstituted (IM2) or hydroxy-substituted (IM3) analogs due to increased electron density on the coumarin core .
  • Hydrogen Bonding: Hydroxy or sulfonyl groups (e.g., in IM3 and ) facilitate intermolecular hydrogen bonding, whereas diethylamino groups may prioritize hydrophobic interactions .

Crystallographic and Intermolecular Interactions

  • 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-chromen-5(6H)-one (): The bromophenyl ring is nearly perpendicular to the coumarin core (dihedral angle ~89°), minimizing steric hindrance. Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular interactions stabilize hexagonal crystal packing .

Biological Activity

3-(4-Bromophenyl)-7-diethylamino-chromen-2-one, a compound belonging to the coumarin family, exhibits a wide range of biological activities. Coumarins are known for their therapeutic potential, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H20BrN2O2
  • Molecular Weight : 404.29 g/mol
  • CAS Number : 1256259-14-9

The biological activity of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one primarily involves interactions with various biomolecules. The compound is known to:

  • Inhibit Enzymatic Activity : It can act as an inhibitor for several enzymes, including proteases, by binding to their active sites.
  • Generate Reactive Oxygen Species (ROS) : Interaction with metal ions leads to ROS production, affecting cellular redox balance and signaling pathways.
  • Modulate Cellular Processes : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The presence of the bromophenyl group enhances the cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antibacterial properties. Coumarin derivatives have been evaluated for their efficacy against several bacterial strains, with results indicating substantial inhibition of bacterial growth .

Antioxidant Properties

3-(4-Bromophenyl)-7-diethylamino-chromen-2-one exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cells from damage caused by oxidative agents .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerInhibition of cell proliferation in various cancer lines; apoptosis induction observed.
AntimicrobialSignificant antibacterial activity against Gram-positive and Gram-negative bacteria.
AntioxidantEffective in reducing oxidative stress; scavenging free radicals demonstrated.

Applications in Medicinal Chemistry

Due to its diverse biological activities, 3-(4-bromophenyl)-7-diethylamino-chromen-2-one is being explored for various applications:

  • Fluorescent Probes : The compound's fluorescent properties allow its use in biological imaging and fluorescence microscopy.
  • Drug Development : Its anticancer and antimicrobial activities make it a candidate for new therapeutic agents.
  • Chemical Biology : Used in studying enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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